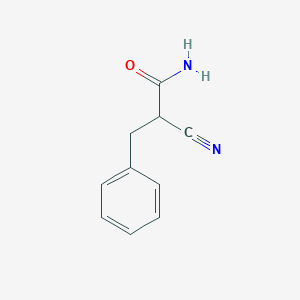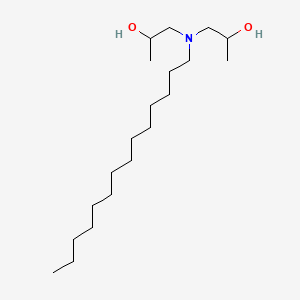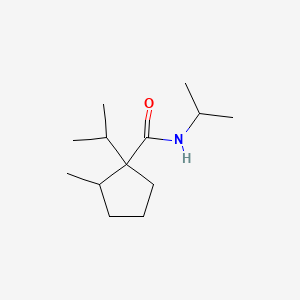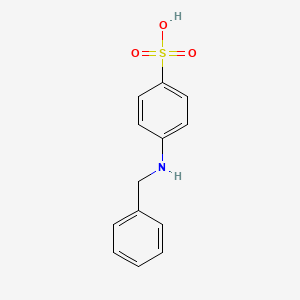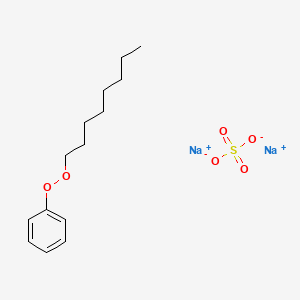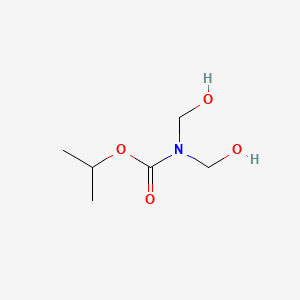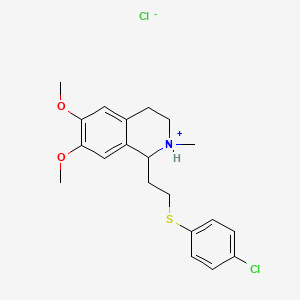
Ammonium 3-nitrosulphanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 3-nitrosulphanilate, also known as ammonium 4-amino-3-nitrobenzenesulfonate, is a chemical compound with the molecular formula C6H9N3O5S. It is a salt formed from the combination of ammonium and 3-nitrosulphanilate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3-nitrosulphanilate typically involves the nitration of 4-aminobenzenesulfonic acid followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of 3-nitrosulphanilate, which is then neutralized to form the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure the safety and efficiency of the production process. The final product is purified through crystallization and filtration to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 3-nitrosulphanilate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are employed.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of 4-amino-3-nitrobenzenesulfonic acid.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Ammonium 3-nitrosulphanilate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic reagent.
Mecanismo De Acción
The mechanism of action of ammonium 3-nitrosulphanilate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound’s ability to undergo electrophilic substitution allows it to interact with various biomolecules, potentially leading to antimicrobial and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium 4-nitrobenzenesulfonate
- Ammonium 3-nitrobenzenesulfonate
- Ammonium 2-nitrobenzenesulfonate
Uniqueness
Ammonium 3-nitrosulphanilate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
50667-33-9 |
|---|---|
Fórmula molecular |
C6H6N2O5S.H3N C6H9N3O5S |
Peso molecular |
235.22 g/mol |
Nombre IUPAC |
azanium;4-amino-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O5S.H3N/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);1H3 |
Clave InChI |
PMIOTMCKYPQSSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


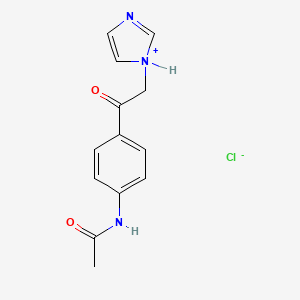



![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
